molecular formula C19H24O3 B1252554 4-Hydroxyestrone-3-methyl ether CAS No. 5976-62-5

4-Hydroxyestrone-3-methyl ether

Cat. No.: B1252554
CAS No.: 5976-62-5
M. Wt: 300.4 g/mol
InChI Key: XITPEPUPAYFVDV-BFDPJXHCSA-N
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Description

4-Hydroxyestrone-3-methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyestrone-3-methyl ether typically involves multiple steps starting from estradiol or its derivatives. Common synthetic routes may include:

    Hydroxylation: Introduction of a hydroxyl group at the 4-position.

    Methoxylation: Introduction of a methoxy group at the 3-position.

    Oxidation: Conversion of the hydroxyl group at the 17-position to a ketone.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the ketone group at the 17-position.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying estrogen receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications in hormone replacement therapy or cancer treatment.

    Industry: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxyestrone-3-methyl ether involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular responses. The specific molecular targets and pathways would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural hormone from which it is derived.

    Ethinylestradiol: A synthetic estrogen used in contraceptives.

    Estrone: Another naturally occurring estrogen.

Uniqueness

4-Hydroxyestrone-3-methyl ether is unique due to its specific substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other estrogens.

Properties

CAS No.

5976-62-5

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-4-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1

InChI Key

XITPEPUPAYFVDV-BFDPJXHCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC

Synonyms

4-hydroxyestrone-3-methyl ether

Origin of Product

United States

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